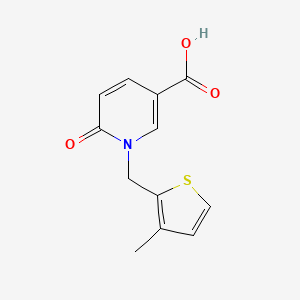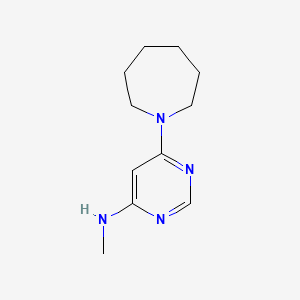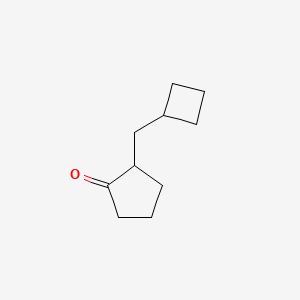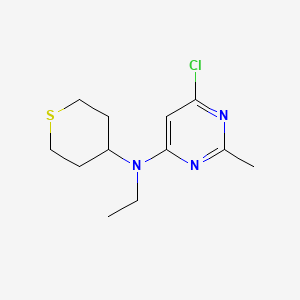![molecular formula C12H16BrNO2S B1493067 2-{1-[(4-溴噻吩-2-基)甲基]哌啶-4-基}乙酸 CAS No. 1502238-15-4](/img/structure/B1493067.png)
2-{1-[(4-溴噻吩-2-基)甲基]哌啶-4-基}乙酸
描述
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is a useful research compound. Its molecular formula is C12H16BrNO2S and its molecular weight is 318.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体学和结构分析
该化合物已被用于晶体学以确定相关分子的结构。 例如,2-[(4-溴苄基)硫]-5-(5-溴噻吩-2-基)-1,3,4-恶二唑等衍生物已被结晶以研究它们的分子和晶体结构 。这种应用对于理解分子中原子三维排列至关重要,而这对于预测反应性和与其他分子的相互作用至关重要。
生物活性分析
1,3,4-恶二唑核,在结构上与所讨论的化合物类似,表现出一系列生物活性。 它已被证明具有抗癌、抗微生物和抗病毒特性 。对类似化合物的研究可以导致新治疗剂的开发。
席夫碱形成
该化合物可以作为合成席夫碱的前体。这些化合物是通过伯胺与羰基的缩合反应形成的,由于它们的自由电子对,已被用作螯合剂。 它们在药物无机化学中因其药理学、生物学和抗肿瘤功效而具有重要意义 .
量子计算和理论化学
该化合物及其衍生物是量子计算和理论化学研究的主题。 密度泛函理论 (DFT) 和其他量子力学方法用于预测分子的行为,这对设计具有特定性质的药物和材料至关重要 .
材料科学
在材料科学中,该化合物的衍生物已被合成和表征以用于各种应用。 例如,亚胺衍生物已通过 Suzuki 交叉偶联反应制备,这对于开发具有特定电子性质的新材料很重要 .
配位化学的配体合成
该化合物作为配位化学中配体的构建单元。 这些配体可以与金属离子结合,形成具有多种应用的配合物,从催化到材料科学 .
作用机制
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets are often key components in biochemical pathways, and their modification can have significant effects on cellular function .
Mode of Action
The compound may bind to its target, changing the target’s shape and therefore its function. This can result in the activation or inhibition of the target, depending on the specific interaction .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for the synthesis of a certain molecule, thereby reducing the levels of that molecule in the cell .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties will determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties .
Result of Action
The ultimate effect of the compound will depend on the roles of its targets and the biochemical pathways it affects. This could range from changes in cellular metabolism to the induction of cell death .
Action Environment
The compound’s efficacy and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action might be affected by the specific characteristics of the biological environment in which it is present .
生化分析
Biochemical Properties
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of enzyme-substrate affinity .
Cellular Effects
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects at higher concentrations or prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid in animal models vary with different dosages. At lower dosages, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher dosages, it can lead to toxic or adverse effects, including cytotoxicity, organ damage, or other physiological disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of certain metabolites. For instance, this compound may act as a substrate or inhibitor for enzymes involved in key metabolic pathways, thereby affecting the production or degradation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-6-11(17-8-10)7-14-3-1-9(2-4-14)5-12(15)16/h6,8-9H,1-5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTWCAIIHKMYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1492991.png)





![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)
